1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
Description
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole |
InChI |
InChI=1S/C13H15N3O2S/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
OCARDLVJPMNZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Novel Pyrazole Sulfonamide Scaffolds in Drug Discovery
Introduction: The Pyrazole Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of a pyrazole ring and a sulfonamide moiety has given rise to a class of compounds with remarkable versatility and a broad spectrum of pharmacological activities. This unique structural combination, often referred to as a "privileged scaffold," has been a cornerstone in the development of numerous therapeutic agents.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid and tunable framework, while the sulfonamide group (-SO₂NH₂) is a key pharmacophore known for its ability to interact with various biological targets.[2]
One of the most prominent examples of a drug featuring this scaffold is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[3][4] The success of Celecoxib has spurred extensive research into pyrazole sulfonamide derivatives, leading to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, antidiabetic, and enzyme inhibitory effects.[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of novel pyrazole sulfonamide scaffolds. We will delve into the synthetic strategies employed to create these molecules, explore their diverse biological activities and mechanisms of action, and provide field-proven experimental protocols for their synthesis and evaluation. Our focus will be on the causality behind experimental choices, ensuring a practical and insightful narrative for advancing drug discovery programs.
Strategic Synthesis of Pyrazole Sulfonamide Scaffolds
The synthetic accessibility of pyrazole sulfonamides is a key factor contributing to their widespread investigation. The general approach involves the formation of a pyrazole ring followed by the introduction of a sulfonamide group, or vice-versa. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Core Synthetic Workflow
A common and effective strategy involves the synthesis of a pyrazole-4-sulfonyl chloride intermediate, which can then be reacted with a variety of amines to generate a library of pyrazole sulfonamide derivatives.[7][8] This modular approach is highly amenable to combinatorial chemistry and facilitates the exploration of structure-activity relationships (SAR).
Sources
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphviz [graphviz.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ro.uow.edu.au [ro.uow.edu.au]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision N-Sulfonylation of Indoline with Pyrazole Sulfonyl Chlorides
Executive Summary
The sulfonylation of indoline (2,3-dihydro-1H-indole) with heteroaromatic sulfonyl chlorides—specifically pyrazole-4-sulfonyl chlorides—is a critical transformation in the synthesis of privileged medicinal scaffolds, including kinase inhibitors and GPCR ligands. While conceptually simple, the reaction is frequently compromised by the hydrolytic instability of pyrazole sulfonyl chlorides and the potential for variable reactivity depending on the pyrazole substitution pattern.
This guide provides a validated, high-fidelity protocol for the N-sulfonylation of indoline. It moves beyond generic "mix-and-stir" instructions to address the mechanistic nuances of heteroaryl sulfonyl transfer, ensuring high yields and reproducibility.
Mechanistic Insight & Reaction Design
The Challenge: Heteroaryl Sulfonyl Chloride Instability
Unlike robust benzenesulfonyl chlorides, pyrazole sulfonyl chlorides (particularly 1-methyl-1H-pyrazole-4-sulfonyl chloride) are prone to rapid hydrolysis and, in rare cases,
The Solution: Nucleophilic Catalysis
To outcompete hydrolysis, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the indoline nitrogen than the parent chloride, yet less prone to non-specific degradation, effectively "shuttling" the sulfonyl group to the amine.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical transition states.
Caption: DMAP-catalyzed sulfonylation mechanism via the activated sulfonyl-pyridinium intermediate.
Optimization of Reaction Conditions
The choice of base and solvent significantly impacts the impurity profile. The table below summarizes screening data for the coupling of indoline with 1-methyl-1H-pyrazole-4-sulfonyl chloride.
| Entry | Solvent | Base (Equiv) | Catalyst | Temp | Yield | Observations |
| 1 | DCM | Pyridine (3.0) | None | RT | 78% | Slow reaction (12h); some hydrolysis observed. |
| 2 | DCM | TEA (1.5) | DMAP (0.1) | 0°C -> RT | 96% | Optimal. Fast (<2h), clean conversion. |
| 3 | THF | None | 60°C | 65% | Significant hydrolysis due to heating/wet solvent. | |
| 4 | DMF | DIPEA (2.0) | None | RT | 82% | Difficult workup (DMF removal); good for polar substrates. |
| 5 | Pyridine | Solvent | None | RT | 85% | Good yield, but pyridine removal requires acid wash. |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (DCM/TEA/DMAP)
Recommended for medicinal chemistry scales (10 mg to 10 g).
Materials:
-
Indoline (1.0 equiv)
-
1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)[1]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (
). Add a magnetic stir bar.[1] -
Solvation: Dissolve Indoline (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Reagent Addition: Dissolve the Pyrazole-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Why? Slow addition at low temperature prevents localized exotherms and minimizes side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS.[2] Look for the disappearance of the indoline peak.
-
-
Quench: Once complete, add saturated aqueous
solution (10 mL/mmol). -
Workup:
-
Separate phases.[2] Extract the aqueous layer with DCM (2x).
-
Wash combined organics with 1M HCl (to remove TEA/DMAP/Indoline traces), then saturated
, then Brine. -
Critical: The HCl wash is vital to remove the basic catalyst and unreacted amine, but ensure the product is stable to acid (sulfonamides generally are).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: The "Green" Scale-Up (Biphasic)
Recommended for larger scales (>10 g) or when chlorinated solvents must be avoided.
Materials:
-
Sodium Carbonate (
) (2.5 equiv) -
Solvent: 2-MeTHF or Ethyl Acetate / Water (1:1 ratio)
Procedure:
-
Dissolve Indoline in 2-MeTHF.
-
Dissolve
in water and add to the organic phase. -
Cool the biphasic mixture to
with vigorous stirring. -
Add the sulfonyl chloride portion-wise as a solid (or solution in 2-MeTHF) over 20 minutes.
-
Stir vigorously at RT for 4–6 hours.
-
Separate layers; wash organic layer with brine, dry, and concentrate.
Workflow Visualization
Caption: Step-by-step experimental workflow for Protocol A.
Troubleshooting & Critical Quality Attributes (CQAs)
"Dead" Reagent
Symptom: No reaction or low yield; LCMS shows sulfonic acid peak. Cause: Pyrazole sulfonyl chlorides hydrolyze rapidly if the bottle is old or stored improperly. Fix:
-
Verification: Run a mini-NMR of the reagent in
. If the sulfonyl chloride peak is shifted or absent, re-purchase or recrystallize. -
Storage: Always store under Argon/Nitrogen in a freezer (
).
Regioselectivity Issues
Symptom: Multiple spots on TLC.
Cause: If the indoline has other nucleophilic sites (e.g., OH groups), O-sulfonylation may occur.
Fix: N-sulfonylation is generally faster. Maintain
Pyridine Removal
Symptom: Product oil contains residual pyridine/TEA. Fix: The 1M HCl wash in Protocol A is non-negotiable. If the product is acid-sensitive, use a Cu(II) sulfate wash (complexes pyridine) or extensive high-vacuum drying.
References
-
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation. Source: Angewandte Chemie International Edition, 2017. Context: Establishes the use of DMAP-derivatives for efficient sulfonylation of indolines. URL:[Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Source: MDPI (Int. J. Mol. Sci.), 2023. Context: Provides specific examples of pyrazole-sulfonamide synthesis in drug discovery. URL:[Link][11][12]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv, 2023. Context: Detailed analysis of decomposition pathways (hydrolysis/SO2 extrusion) for pyrazole sulfonyl halides. URL:[Link][7][8][11][12]
-
Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal. Context: General review of sulfonylation methodologies and green alternatives. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. unige.ch [unige.ch]
- 7. researchgate.net [researchgate.net]
- 8. Organometallic Chemistry: Kinetic Resolution of 2‐Substituted Indolines by N‐Sulfonylation using an Atropisomeric 4‐DMAP‐N‐oxide Organocatalyst [organometallics.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Sulfonamide-Based Small Molecules
Introduction: The Purification Challenge
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad therapeutic applications.[1] The synthesis of these molecules, however, often yields a crude product containing a variety of impurities. These can include unreacted starting materials (amines and sulfonyl chlorides), excess reagents (like pyridine or triethylamine), and side-products arising from reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride.[2][3] The inherent polarity of the sulfonamide functional group further complicates purification, demanding carefully designed strategies to achieve the high purity required for pharmaceutical applications.
This guide provides an in-depth exploration of the primary methods for purifying sulfonamide-based small molecules, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern method selection and optimization.
Understanding the Impurity Profile
Before selecting a purification method, it is crucial to understand the likely contaminants in your crude product. A typical synthesis of a sulfonamide involves reacting an amine with a sulfonyl chloride in the presence of a base.
Common Impurities Include:
-
Unreacted Sulfonyl Chloride: Highly reactive and susceptible to hydrolysis into the corresponding sulfonic acid.[2]
-
Unreacted Amine: The starting amine may remain if the reaction does not go to completion.
-
Excess Base: Tertiary amines like triethylamine or pyridine are often used to scavenge HCl and can be difficult to remove.
-
Side-Products: Over-sulfonylation (especially with highly activating groups on an aromatic ring), disulfide formation (if starting from thiols), or reaction with solvents can lead to structurally similar byproducts.[2][4]
The nature of these impurities—whether they are acidic, basic, or neutral, and their polarity relative to the desired sulfonamide product—will dictate the most effective purification strategy.
Core Purification Strategies
The three most powerful techniques for purifying sulfonamides are acid-base extraction, crystallization, and chromatography. The choice depends on the specific properties of the target molecule and its impurities.
Acid-Base Liquid-Liquid Extraction: The Workhorse for Ionizable Sulfonamides
Principle of Causality: This technique is often the first line of defense and exploits the acidic nature of the N-H proton on the sulfonamide group (pKa typically in the range of 9-11). By treating an organic solution of the crude product with an aqueous base (e.g., NaOH, NaHCO₃), the sulfonamide is deprotonated to form a water-soluble salt.[3][5] This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic layer. The layers are then separated, and the aqueous layer containing the sulfonamide salt is acidified (e.g., with HCl) to re-protonate the sulfonamide, causing it to precipitate out as a purified solid.[5][6]
When to Use It:
-
When the primary impurities are neutral or basic organic compounds.
-
As a preliminary purification step before crystallization or chromatography to remove the bulk of impurities.[7]
Diagram: Mechanism of Acid-Base Extraction
Caption: Workflow of acid-base extraction for sulfonamide purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using DCM, the organic layer will be the bottom layer).
-
Washing (Optional): To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Separate the layers again, combining the aqueous fractions.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper).[6] The sulfonamide product should precipitate as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Recrystallization: For High Purity Crystalline Solids
Principle of Causality: Recrystallization is a powerful technique for achieving high purity, provided the sulfonamide is a stable, crystalline solid.[2] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the sulfonamide is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).
When to Use It:
-
As the final purification step for solid products.
-
When the product "oils out" or is a sticky solid, indicating impurities are inhibiting crystallization.[2] A preliminary purification by another method may be needed first.[7]
Data Presentation: Common Recrystallization Solvents for Sulfonamides
| Solvent/Solvent System | Polarity | Typical Use Case & Comments |
| Ethanol/Water | Polar | A very common and effective system. 95% ethanol is a good starting point.[7] |
| Isopropanol/Water | Polar | Often used for sulfathiazole and related compounds. A 70% isopropanol solution is a good starting point.[7][8] |
| Ethyl Acetate/Hexanes | Medium | A good choice for less polar sulfonamides. Dissolve in hot EtOAc and add hexanes as an anti-solvent.[9] |
| Methanol/Dichloromethane | Polar/Medium | Can be effective for certain structures.[10] |
| Acetonitrile | Polar | A versatile solvent for a range of polarities.[10] |
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent from the table above or through small-scale screening.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip) with stirring until the solid completely dissolves.[11] It is critical to use the absolute minimum amount of hot solvent to ensure saturation upon cooling, which maximizes yield.[7]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8][11]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask to prevent premature crystallization.[2][11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial to form pure, well-defined crystals and avoid trapping impurities that can occur with rapid "crashing out".[7] To maximize yield, the flask can be placed in an ice bath for 15-30 minutes after reaching room temperature.[7][11]
-
Isolation: Collect the crystals by vacuum filtration.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Troubleshooting Recrystallization
-
Oiling Out: The compound separates as a liquid instead of a solid. This happens if the melting point is below the solvent's boiling point or if the product is very impure. Solution: Reheat to dissolve the oil, add more solvent, and cool more slowly. Consider changing to a lower-boiling solvent system.[7]
-
No Crystals Form: The solution may be supersaturated or too dilute. Solution: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of it and allow it to cool again.[7]
-
Low Recovery: The most common cause is using too much solvent during the dissolution step.[7]
Flash Column Chromatography: For Complex Mixtures & Non-Crystalline Products
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel for normal-phase, or C18-bonded silica for reverse-phase) and a mobile phase (the eluent).[12][13] Sulfonamides, being polar, often require polar mobile phases in normal-phase chromatography to elute them from the highly polar silica gel.
When to Use It:
-
When acid-base extraction and crystallization are ineffective.
-
For purifying non-crystalline, oily, or waxy products.
-
When separating mixtures of compounds with very similar structures (e.g., regioisomers).
Diagram: Purification Method Selection Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Application Note: Solubilization and Cellular Delivery of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
Part 1: Executive Summary & Physicochemical Profile
The Challenge
The compound 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline represents a classic "brick-dust" chemotype common in medicinal chemistry libraries (often associated with kinase inhibition, 5-HT receptor antagonism, or chemokine modulation). Structurally, it combines a lipophilic indoline core with a dimethyl-pyrazole moiety linked by a rigid sulfonyl group.
While this scaffold offers high potency, it presents two distinct challenges for cell culture:
-
Aqueous Insolubility: The rigid sulfonamide bond and lipophilic wings create a high lattice energy, leading to rapid precipitation ("crashing out") when introduced to aqueous media.
-
Oxidative Instability: The indoline core is susceptible to dehydrogenation (oxidizing to indole) upon prolonged exposure to light and air in solution.
This guide provides a standardized, error-proof workflow to dissolve, store, and deliver this compound without compromising biological data integrity.
Physicochemical Properties (Estimated)
| Property | Value / Description | Implication for Protocol |
| Molecular Formula | C₁₃H₁₅N₃O₂S | -- |
| Molecular Weight | ~277.34 g/mol | Small molecule; rapid diffusion. |
| LogP (Predicted) | ~2.5 – 3.2 | Moderate lipophilicity; requires organic co-solvent. |
| Water Solubility | < 10 µM (Poor) | Do not dissolve directly in water/media. |
| DMSO Solubility | > 50 mM (Excellent) | Primary solvent of choice. |
| Stability | Indoline core is oxidation-sensitive. | Protect from light; minimize freeze-thaw cycles. |
Part 2: Reagents & Equipment
Essential Reagents
-
Compound: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline (Solid).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Sterile filtered).
-
Note: Avoid Ethanol if possible; DMSO is superior for sulfonamides.
-
-
Intermediate Diluent: Phosphate Buffered Saline (PBS), pH 7.4 (w/o Ca²⁺/Mg²⁺).
-
Culture Media: Serum-containing media (e.g., DMEM + 10% FBS). Serum proteins (Albumin) help solubilize the compound during the final step.
Equipment
-
Vortex Mixer (High speed).
-
Ultrasonic Bath (Optional, for stubborn crystals).
-
Glass Vials (Amber, borosilicate). Avoid polystyrene plastics for high-concentration stocks.
-
Pipettes: Calibrated P20, P200, P1000.
Part 3: Experimental Protocols
Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)
Objective: Create a stable, high-concentration stock free of micro-crystals.
-
Weighing: Accurately weigh the solid compound into a sterile amber glass vial .
-
Expert Tip: If static electricity makes weighing difficult, use an anti-static gun or weigh by difference.
-
-
Calculation: Calculate the required DMSO volume.
-
Solubilization: Add the calculated volume of sterile DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If cloudy, sonicate for 5 minutes at room temperature.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber microtubes.
-
Storage: Store at -20°C (short term < 1 month) or -80°C (long term).
-
Warning: Do not store at 4°C; DMSO freezes and repeated partial thawing degrades the indoline.
-
Protocol B: The "Step-Down" Dilution (Critical)
Objective: Dilute the stock to a working concentration without precipitating the compound. Directly adding 100% DMSO stock to cell media often causes local precipitation (the "white cloud" effect), leading to false negatives.
Method: The 200x Intermediate Step
-
Thaw a stock aliquot (e.g., 10 mM) at 37°C until fully liquid. Vortex briefly.
-
Prepare Intermediate (200x): Dilute the stock 1:5 or 1:10 in pure DMSO first if very low concentrations are needed, OR proceed to the next step if the target is high.
-
Rapid Mixing:
-
Place the culture media (warmed to 37°C) in a tube.
-
While vortexing the media gently , add the DMSO stock dropwise.
-
Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) (ideally 0.1%).
-
Example: To achieve 10 µM final conc: Add 1 µL of 10 mM Stock to 1 mL Media.
-
Protocol C: Cellular Administration Workflow
Diagram Caption: The workflow below illustrates the critical path from solid compound to cellular assay, highlighting the "Danger Zone" where precipitation occurs.
Part 4: Quality Control & Troubleshooting
QC: The Turbidity Test
Before treating valuable cells, perform a "mock" dilution:
-
Prepare a clear tube with 1 mL of culture media.
-
Add the compound at the highest planned concentration (e.g., 100 µM).
-
Incubate at 37°C for 30 minutes.
-
Inspect: Look for turbidity or crystals under a 10x microscope. If crystals are visible, the concentration exceeds the solubility limit in aqueous media.
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Precipitation | White cloud upon addition to media. | "Solvent Shock" (Rapid polarity change). | Use the Step-Down method (Protocol B). Increase FBS conc. to 10-15% (Albumin binds drug). |
| Cytotoxicity | Cell death in vehicle control. | DMSO concentration too high. | Ensure final DMSO is < 0.5% (v/v). Include a "DMSO-only" control. |
| Loss of Potency | Effect decreases over days. | Indoline oxidation or plastic binding. | Refresh media every 24h. Use glass-coated plates if possible. |
| Inconsistent Data | High variability between wells. | Microprecipitation. | Sonicate stock before use. Mix media thoroughly before dispensing to wells. |
Part 5: Biological Context & Mechanism
While the specific biological target of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline depends on the exact research context, this scaffold is structurally homologous to several known bioactive classes:
-
Chemokine Receptor Antagonists: Sulfonyl-indolines frequently appear in CCR antagonists due to their ability to stack within the hydrophobic transmembrane pocket of GPCRs [1].
-
Kinase Inhibitors: The pyrazole moiety is a classic "hinge binder" in kinase medicinal chemistry, often forming hydrogen bonds with the ATP-binding site [2].
-
Metabolic Modulators: Similar sulfonamide derivatives have been explored as inhibitors of NOX2 (NADPH Oxidase) and modulators of the Wnt pathway [3].
Diagram Caption: Logical flow of compound handling to ensure target engagement.
Part 6: References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.
-
Massaro, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules (MDPI). (Demonstrates handling of homologous sulfonyl-pyrazole-indoline scaffolds).
-
ATCC Technical Guides. Thawing, Propagating, and Cryopreserving Protocol. (General cell culture standards).
Troubleshooting & Optimization
Troubleshooting solubility issues with pyrazole sulfonamides in DMSO
Technical Support Center: Pyrazole Sulfonamide Solubility in DMSO
Introduction: The "Deceptive Solubility" of Pyrazole Sulfonamides
As researchers, we often treat DMSO (Dimethyl Sulfoxide) as a "universal solvent." However, pyrazole sulfonamides—a privileged scaffold in kinase and COX-2 inhibition—present a unique physicochemical challenge. While the sulfonamide group (
This guide addresses the three critical failure modes for these compounds: Initial Dissolution Failure , Storage Precipitation , and the notorious Aqueous "Crash-Out" during assay dilution.
Part 1: The Mechanics of Solubility Failure
To troubleshoot effectively, you must understand why the failure occurs.
| Failure Mode | The Mechanism | The Culprit |
| Incomplete Dissolution | High crystal lattice energy resists solvation. | Polymorphism: The compound exists in a stable crystal form that DMSO cannot easily break at RT. |
| Storage Precipitation | DMSO absorbs atmospheric water (hygroscopicity), lowering its solvating power. | Hygroscopicity: DMSO can absorb up to 10% water by weight in 24h at 60% humidity [1]. |
| Assay "Crash-Out" | Rapid change in dielectric constant ( | Hydrophobic Effect: The water structure forces the hydrophobic pyrazole cores to aggregate. |
Part 2: Troubleshooting Logic (Visual Guide)
Before proceeding with chemical adjustments, use this decision tree to diagnose the state of your sample.
Figure 1: Decision matrix for diagnosing solubility issues based on visual inspection and dilution behavior.
Part 3: Frequently Asked Questions & Protocols
Q1: My compound won't dissolve in 100% DMSO even after vortexing. What now?
The Issue: The compound is likely trapped in a high-energy crystal lattice. The Fix: You need to input energy to break the lattice, but you must avoid degradation.
Protocol: The "Step-Wise Solvation" Method
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).
-
Solvent Addition: Add only 70% of the calculated DMSO volume.
-
Sonication: Sonicate in a water bath at 30–35°C for 10 minutes.
-
Critical Note: Monitor temperature.[1] DMSO degradation accelerates >60°C.
-
-
Observation: If clear, add the remaining 30% DMSO to reach target concentration.
-
Stubborn Solids: If particles persist, the compound may be a salt form (e.g., HCl salt). Pyrazole sulfonamides are often synthesized as salts to improve shelf-life.
-
Action: Add 1-2 equivalents of a volatile base (e.g., Triethylamine) only if your assay permits, to free the base.
-
Q2: My stock solution was clear yesterday, but today it has crystals. Why?
The Issue: Hygroscopic Crash. DMSO is extremely hygroscopic. If the vial was left uncapped or stored in a humid fridge, it absorbed water. Pyrazole sulfonamides are often hydrophobic; as water content in DMSO rises, their solubility drops exponentially [2].
The Fix:
-
Immediate: You cannot "dry" the solution easily. You must redissolve by warming to 37°C.[1]
-
Prevention:
-
Store stocks in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Use anhydrous DMSO (stored over molecular sieves) for stock preparation.
-
Store vials in a desiccator within the freezer.
-
Q3: The compound precipitates immediately upon dilution into the assay buffer (PBS/Media).
The Issue: This is the "Crash-Out." You are transitioning from an aprotic solvent (DMSO) to a protic one (Water). The sulfonamide proton (pKa ~10) is largely unionized at physiological pH (7.4), making the molecule neutral and lipophilic.
The Fix: Intermediate Dilution Series. Do not pipette 1 µL of 10 mM stock directly into 1 mL of buffer (1:1000 dilution). The local concentration spike causes immediate nucleation.
Protocol: The "Intermediate Step" Dilution
-
Stock: 10 mM in 100% DMSO.
-
Step 1 (Intermediate): Dilute 1:10 into pure DMSO
1 mM. -
Step 2 (Transition): Dilute 1:10 into Assay Buffer + 0.05% Pluronic F-127
100 µM.-
Why Pluronic? It suppresses non-specific aggregation of the pyrazole core [3].
-
-
Step 3 (Final): Dilute to final assay concentration.
Q4: How do I distinguish between "Precipitation" and "Aggregation"?
The Insight:
-
Precipitation: Formation of visible solid crystals. The compound falls out of solution.
-
Aggregation: Formation of sub-visible colloidal particles (50–500 nm). These stay suspended and often cause False Positives by sequestering enzymes (promiscuous inhibition) [4].
Diagnostic Test: Add 0.01% Triton X-100 to your assay buffer.
-
If activity is restored/stabilized
It was Aggregation . -
If activity remains lost/precipitate persists
It is Insolubility .
Part 4: The "Crash-Out" Mechanism (Visualized)
Understanding the molecular behavior during dilution is critical for assay design.
Figure 2: Mechanistic pathway of compound precipitation vs. stabilization during aqueous dilution.
Summary of Recommendations
| Parameter | Recommendation for Pyrazole Sulfonamides |
| Max DMSO Stock Conc. | 10 mM (Avoid 50-100 mM unless solubility is verified). |
| Storage Temp | -20°C or -80°C (Liquid N2 is best). Avoid 4°C (DMSO freezes/thaws constantly). |
| Assay Buffer Additive | 0.01% - 0.05% Pluronic F-127 or Tween-20 to prevent aggregation. |
| Thawing Method | 37°C water bath until completely clear. Vortex immediately before use. |
References
-
Gaylord Chemical. (2023). DMSO Physical Properties: Hygroscopicity and Freezing Points.[2][3] Gaylord Chemical Literature. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). Link
-
SelleckChem. (2023). Troubleshooting Compound Solubility in Biological Assays. Technical Support FAQ. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation. Current Opinion in Chemical Biology. Link
-
NCBI Assay Guidance Manual. (2017). Assay Interference by Aggregation. Bethesda (MD): National Center for Biotechnology Information. Link
Sources
Optimizing microwave synthesis of pyrazole sulfonyl indolines
Technical Support Center: Microwave Synthesis of Pyrazole Sulfonyl Indolines
Status: Operational Ticket ID: MW-PSI-OPT-2026 Operator: Senior Application Scientist (Ph.D.) Subject: Optimization, Troubleshooting, and Protocols for Pyrazole-Indoline Sulfonylation
Core Directive: The Technical Narrative
Welcome to the advanced support module for the synthesis of pyrazole sulfonyl indolines . This scaffold—a pharmacophore often implicated in anticancer (e.g., tubulin polymerization inhibitors) and anti-inflammatory pathways—presents a unique synthetic challenge.
The critical bottleneck is rarely the formation of the stable indoline or pyrazole rings individually, but the sulfonylation coupling between the nucleophilic indoline nitrogen and the electrophilic pyrazole-sulfonyl chloride.
In conventional thermal heating, this reaction suffers from two main failure modes:
-
Hydrolysis: Pyrazole-sulfonyl chlorides are moisture-sensitive. Prolonged thermal heating in imperfectly dry solvents leads to the sulfonic acid byproduct (dead end).
-
Thermal Degradation: The pyrazole ring, if electron-rich, can undergo side reactions or decomposition under the extended reflux times required for sterically hindered indolines.
The Microwave Advantage:
Microwave-Assisted Organic Synthesis (MAOS) is not just "faster heating."[1] It utilizes dipolar polarization . The sulfonyl group (
Standard Operating Procedures (SOP)
Protocol A: The "Green" Aqueous-Organic Phase Transfer
Recommended for scale-up and general screening. High dielectric loss tangent (
| Parameter | Setting/Value | Rationale |
| Solvent System | Water : Acetonitrile (1:1 v/v) | High microwave absorptivity; water solubilizes the base, MeCN solubilizes the organics. |
| Base | Inorganic bases are easier to remove than pyridine during workup. | |
| Temperature | 80 °C (Dynamic Mode) | Sufficient energy to overcome steric hindrance without thermally degrading the sulfonyl chloride. |
| Hold Time | 5 - 10 minutes | Short duration prevents hydrolysis competition. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff; aqueous mixtures generate pressure rapidly. |
Step-by-Step Workflow:
-
Charge: In a 10 mL microwave vial, add Indoline derivative (1.0 mmol), Pyrazole-sulfonyl chloride (1.2 mmol), and
(2.0 mmol). -
Solvate: Add 2 mL water and 2 mL acetonitrile. Add a magnetic stir bar.
-
Seal: Crimp the cap tightly (PTFE/Silicone septum).
-
Irradiate: Ramp to 80 °C over 1 minute. Hold for 10 minutes. High stirring (600 rpm).
-
Workup: Dilute with EtOAc. Wash with water (
) and Brine ( ). Dry over .
Protocol B: The "Anhydrous" Kinetic Method
Recommended for highly moisture-sensitive sulfonyl chlorides or electron-poor indolines.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Note: These are low absorbers; add a "doping" agent like an ionic liquid or a drop of DMF to trigger heating).
-
Base: Pyridine (2.0 equiv) or DIPEA.
-
Temp: 100 °C.
-
Time: 20 minutes.
Visualization: Workflow & Logic
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the convergent synthesis and the competing hydrolysis pathway that MW irradiation aims to suppress.
Caption: Figure 1. Convergent synthesis of pyrazole sulfonyl indolines. Microwave irradiation accelerates the coupling (Green path) over the moisture-induced hydrolysis (Red dotted path).
Figure 2: Troubleshooting Decision Tree
Use this logic flow when experiments fail.
Caption: Figure 2. Diagnostic logic for common microwave sulfonylation failures. Follow the path based on LCMS data of the crude mixture.
Troubleshooting Guide & FAQs
Q1: My pyrazole-sulfonyl chloride is degrading before the reaction completes. Why?
-
Diagnosis: Sulfonyl chlorides attached to electron-rich rings (like pyrazoles) can be unstable. In aqueous MW conditions (Protocol A), the rate of hydrolysis might exceed the rate of sulfonylation if the indoline is sterically hindered (e.g., 2-substituted indolines).
-
The Fix:
-
Reverse Addition: Dissolve the indoline and base first, heat to 50°C, and then inject the sulfonyl chloride solution. This ensures the electrophile immediately encounters a primed nucleophile.
-
Switch Solvent: Move to Protocol B (DCM/Pyridine). DCM is "transparent" to microwaves, so you must add a "susceptor" (passive heating element) like a SiC vial or a drop of ionic liquid to generate heat.
-
Q2: I see "Pressure Limit Exceeded" errors, and the reactor shuts down.
-
Diagnosis: You are likely using a volatile solvent (DCM, THF, MeOH) or generating gas (
from carbonate bases). -
The Fix:
-
Headspace: Ensure your reaction volume is only 50-60% of the vial capacity (e.g., 6 mL in a 10 mL vial).
-
Solvent Swap: Replace Methanol (bp 65°C) with Ethanol (bp 78°C) or Water/MeCN.
-
Pre-stir: If using
, stir the mixture open to air for 2 minutes before capping to allow initial evolution to escape.
-
Q3: The reaction works for simple indolines, but fails with 5-nitroindoline.
-
Diagnosis: Electronic deactivation. The nitro group pulls electron density from the nitrogen, making it a poor nucleophile.
-
The Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonyl intermediate that transfers the sulfonyl group to the poor nucleophile.
-
Temperature Boost: Increase MW temperature to 120°C . (Caution: Watch pressure).
-
Q4: Can I synthesize the pyrazole ring after sulfonylation?
-
Strategy: Yes. You can react indoline with 4-acetylbenzenesulfonyl chloride first, then react the ketone tail with hydrazine in a second MW step.
-
Recommendation: This is generally less efficient for this specific scaffold. The sulfonamide bond is stable, but the hydrazine condensation often requires acidic conditions which might cleave the sulfonamide if not carefully controlled. The convergent route (coupling pre-formed pyrazole-SO2Cl) is preferred.
References
-
De Luca, L., & Giacomelli, G. (2008).[2][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969.[2] [Link]
-
Marquié, J., Laporterie, A., Dubac, J., Roques, N., & Desmurs, J. (2001).[4] Acylation and Related Reactions under Microwaves. 4. Sulfonylation Reactions of Aromatics. The Journal of Organic Chemistry, 66(2), 421–425.[4] [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. (2013).[5] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[5] RSC Advances, 3, 1-6.[5] [Link]
-
Karakaya, A. (2025).[6][7][8] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 1-1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. Acylation and Related Reactions under Microwaves. 4. Sulfonylation Reactions of Aromatics [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Stability of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline in aqueous media
Technical Support Guide: Stability & Handling of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
Executive Summary
Compound Class:
This guide addresses the physicochemical behavior of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline in aqueous media.[1][2] While the sulfonamide linkage provides robust hydrolytic stability, the indoline core presents a latent risk of oxidative degradation, and the molecule’s neutral character leads to significant solubility challenges in biological buffers.
Module 1: Solubility & Formulation (The "Crash Out" Risk)
The Issue: Users frequently report "disappearing peaks" in HPLC or turbid solutions upon diluting DMSO stocks into aqueous buffers. This is rarely chemical degradation; it is almost always precipitation.[2]
Chemical Basis: This molecule lacks a readily ionizable center at physiological pH.[2]
-
The indoline nitrogen is sulfonated, rendering it non-basic (planar,
character). -
The pyrazole nitrogens are essentially neutral in this configuration (pKa of un-substituted pyrazole is ~2.5; the sulfonyl group further reduces basicity).
-
Result: The molecule behaves as a lipophilic "brick" in water (
).[1]
Troubleshooting Protocol: Preventing Precipitation
| Parameter | Recommendation | Scientific Rationale |
| Co-solvent | DMSO (0.1% – 1.0%) | Essential to disrupt the crystal lattice energy of the sulfonamide.[1][2] |
| Surfactant | Tween-20 (0.01%) or Pluronic F-127 | Prevents nucleation of hydrophobic aggregates.[1][2] |
| pH Selection | pH 7.4 (PBS) | pH adjustment has minimal effect on solubility due to lack of ionizable groups. |
| Max Conc. | < 50 | Above this threshold, thermodynamic solubility is likely exceeded in pure buffer.[2] |
Visual Workflow: Proper Dilution Technique
Figure 1: Step-wise dilution strategy to mitigate precipitation. Direct spiking often leads to local supersaturation and precipitation.
Module 2: Chemical Stability (Oxidation vs. Hydrolysis)
The Issue: "My sample turned slightly yellow/brown over 48 hours."
Mechanism 1: Oxidative Dehydrogenation (High Probability) Indolines are structurally "dihydro-indoles."[1][2] The driving force to restore aromaticity (forming the fully aromatic indole) is strong.
-
Trigger: Exposure to air (oxygen), light, or trace metal ions in buffer.
-
Observation: Appearance of a new HPLC peak with [M-2H] mass shift.
-
Prevention: Store in amber vials; degas buffers; add antioxidants (e.g., ascorbic acid or TCEP) if compatible with the assay.
Mechanism 2: Sulfonamide Hydrolysis (Low Probability)
The
-
Conditions for Cleavage: Requires harsh acidic reflux (e.g., 6M HCl, 100°C) or strong radical reduction.
-
Biological Relevance: Negligible hydrolysis occurs at pH 7.4, 37°C over standard incubation times (24–72 hours).[1]
Degradation Pathway Diagram
Figure 2: The primary degradation pathway is oxidative dehydrogenation to the indole, not hydrolysis.[1]
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
If you suspect degradation, use these parameters to validate the compound integrity.
LC-MS Diagnostic Table
| Observation | Probable Cause | Verification Step |
| Peak Area Loss | Precipitation | Check vial for sediment.[1][2] Centrifuge and re-inject supernatant. |
| Mass [M-2] | Oxidation (Indole formation) | Check UV spectrum.[1][2] Indoles have a distinct, red-shifted absorbance max compared to indolines.[1][2] |
| Mass [M+16] | N-Oxidation | Rare.[1][2] Occurs on the pyrazole nitrogen if peroxides are present in PEG/Tween. |
| Split Peak | Atropisomerism | Unlikely for this specific molecule, but possible in restricted active sites.[2] Run at 40°C to coalesce. |
Standard HPLC Conditions for Stability Testing:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic) and 280 nm (indoline specific).[1]
FAQs: Researcher to Researcher
Q: Can I freeze-thaw aqueous aliquots of this compound? A: No. Upon freezing, the exclusion of solute from the ice lattice creates high-concentration pockets where the compound will precipitate. It often fails to re-dissolve upon thawing.[2] Always store as a high-concentration stock in pure DMSO at -20°C or -80°C.
Q: Is the sulfonamide bond susceptible to peptidases or proteases in cell lysate? A: Generally, no. Sulfonamides are bioisosteres of amides but are not recognized by standard proteases. They are highly stable in plasma and cell lysates compared to carboxamides [1].[2]
Q: Why does the solution turn yellow in ambient light? A: This is the "Indoline Signature." Indolines are sensitive to photo-oxidation, converting to the fully aromatic indole system.[1][2] This process is irreversible.[2] Protect samples from light using amber tubes or foil [2].[2]
Q: I need to remove the sulfonyl group. How do I do it? A: You cannot do this in aqueous media. Deprotection requires harsh conditions (e.g., HBr/Phenol reflux or reductive cleavage with Mg/MeOH) which are incompatible with biological buffers [3].
References
-
Białk-Bielińska, A. et al. (2012).[1][2][3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.[1][2]
- Establishes the baseline hydrolytic stability of the sulfonamide bond in environmental/aqueous pH ranges.
-
Viswanathan, R. et al. (2003).[2] "Free Radical-Mediated Oxidation of Indolines." Journal of Organic Chemistry, 68(19), 7544–7547.
- Details the mechanism of indoline-to-indole oxidation, the primary degradation p
-
Greene, T.W.[2] & Wuts, P.G.M. (2014).[2] Protective Groups in Organic Synthesis. 5th Edition. Wiley.[2][4]
- Authoritative source on the chemical stability and cleavage conditions of N-sulfonyl protecting groups.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine | 926266-29-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Indoline-Based Chemical Probes
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with indoline-based chemical probes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address one of the most common hurdles in probe development: achieving sufficient cell permeability. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, troubleshoot, and overcome permeability challenges in your experiments.
Section 1: Initial Assessment & Troubleshooting: Is Poor Permeability the Real Issue?
Before embarking on extensive chemical modifications, it's crucial to confirm that poor cell permeability is the root cause of low intracellular probe concentration or weak signal. Other factors, such as compound degradation, non-specific binding, or active efflux, can mimic the signs of poor uptake.
Frequently Asked Questions: Initial Diagnosis
Q: My indoline probe shows a weak or no signal in my cell-based assay, but it's active in biochemical assays. What's the first thing I should check?
A: The first step is to systematically rule out other potential causes. Low intracellular concentration is the primary suspect. This can be due to poor passive diffusion across the cell membrane, the compound being actively pumped out by efflux transporters, or instability in the assay medium.[1] A direct measurement of intracellular concentration via a cellular uptake assay is the most definitive initial step.
Q: How can I quickly determine if my probe is being actively removed from the cell by efflux pumps?
A: A common cause of low intracellular probe concentration is active removal by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] A straightforward way to test this is to perform your cellular assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or valspodar.[2][3] If the intracellular signal of your probe increases significantly in the presence of the inhibitor, it strongly suggests that your probe is a substrate for an efflux pump.
Q: Could my probe be binding to the plastic of the multi-well plate or other assay components?
A: Yes, non-specific binding can significantly reduce the effective concentration of your probe available to the cells. To check for this, include control wells in your experiment that contain the assay medium and your probe but no cells.[1] After the incubation period, measure the concentration of the probe in the supernatant. A significant decrease from the initial concentration indicates non-specific binding.
Troubleshooting Workflow: From Weak Signal to Solution
This workflow guides you through a logical sequence of experiments to identify and address the cause of poor probe performance.
Caption: Troubleshooting workflow for diagnosing poor probe performance.
Section 2: Key Physicochemical Properties Governing Permeability
The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is largely governed by a few key physicochemical properties. Understanding these properties is essential for the rational design of cell-permeable indoline probes.
-
Lipophilicity (LogP/LogD): This measures a compound's affinity for a lipid-like environment versus an aqueous one. A probe must be lipophilic enough to enter the lipid membrane but not so lipophilic that it becomes trapped.[4][5] For ionizable molecules, LogD (the distribution coefficient at a specific pH, typically 7.4) is a more relevant measure than LogP.
-
Molecular Weight (MW): Smaller molecules generally permeate more easily. As molecular weight increases, the difficulty of passively diffusing across the membrane rises significantly.[6]
-
Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A high PSA increases the energy barrier for the molecule to leave the aqueous environment and enter the lipophilic membrane interior.
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors influences a molecule's interaction with water. A large number of hydrogen bonds can hinder membrane permeation.[7]
These principles are famously summarized in Lipinski's "Rule of Five," which provides a useful guideline for predicting the oral bioavailability of drug candidates, a process that is heavily dependent on membrane permeability.[7]
Table 1: Guideline Physicochemical Properties for Enhanced Permeability
| Property | Guideline for Good Permeability | Rationale |
| LogP / LogD at pH 7.4 | 1 - 3 | Balances solubility in the aqueous phase and partitioning into the lipid membrane. Values > 5 can lead to poor solubility and being trapped in the membrane.[7][8] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more readily across the membrane.[7] |
| Polar Surface Area (PSA) | < 140 Ų | Lower polarity reduces the desolvation penalty required to enter the lipid bilayer.[9] |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors reduce strong interactions with water, facilitating membrane entry.[7] |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce strong interactions with water, facilitating membrane entry.[7] |
Section 3: Strategies for Enhancing Cell Permeability
If you have confirmed that poor passive diffusion is the limiting factor, several strategies can be employed. These can be broadly divided into medicinal chemistry approaches (modifying the probe itself) and formulation-based or experimental approaches (modifying how the probe is delivered to the cells).[10]
Diagram: Mechanisms of Cellular Permeability
This diagram illustrates the primary routes by which a chemical probe can cross the cell membrane, highlighting the barriers and pathways relevant to our enhancement strategies.
Caption: Key mechanisms governing a probe's journey across the cell membrane.
Medicinal Chemistry Approaches
-
The Prodrug Strategy: This involves chemically modifying the indoline probe to create a more lipophilic, membrane-permeable version (the prodrug). Once inside the cell, the modifying group is cleaved by intracellular enzymes (e.g., esterases) to release the active probe. This is a powerful technique for overcoming permeability barriers caused by excessive polarity or charged groups.[2][9]
-
Modulating Lipophilicity: Systematically modify the indoline scaffold to fine-tune its LogD value into the optimal 1-3 range. This can be achieved by adding or removing small lipophilic or hydrophilic functional groups. However, be mindful that increasing lipophilicity can sometimes lead to decreased aqueous solubility or increased "dark cytotoxicity".[8][11]
-
Cyclization and N-methylation: For peptide-based or flexible probes, strategies like cyclization or N-methylation can improve permeability. These modifications can mask polar groups and pre-organize the molecule into a conformation that is more favorable for membrane passage by reducing the desolvation penalty.[9]
Formulation & Experimental Approaches
-
Use of Permeation Enhancers: A brief pre-treatment or co-incubation with a low concentration of a permeation enhancer, such as DMSO or certain surfactants, can transiently increase the permeability of the cell membrane.[2][12] This is a simple but powerful experimental trick, though it's important to titrate the concentration to avoid cytotoxicity.
-
Lipid-Based Nanocarriers: Encapsulating the indoline probe within lipid-based vesicles like liposomes can improve its solubility and facilitate its delivery across the cell membrane.[13] This approach is particularly useful for highly hydrophobic probes that have poor aqueous solubility.
-
Inhibition of Efflux Pumps: As identified in the initial troubleshooting, if your probe is an efflux substrate, co-incubation with an inhibitor can dramatically increase its intracellular accumulation.[12][14] This validates that the probe can enter the cell, but is being actively removed.
Section 4: Standardized Permeability Assay Protocols
To quantitatively assess the permeability of your indoline probes, standardized in vitro assays are essential. These assays provide the data needed to compare different probe analogues and guide your optimization strategy.
Protocol 1: Cellular Uptake Assay
This is a direct method to measure the amount of probe that accumulates inside cells over time.
Objective: To quantify the intracellular concentration of an indoline probe.
Methodology:
-
Cell Culture: Plate your cells of interest in a multi-well plate (e.g., 24- or 96-well) and grow them to the desired confluency.
-
Compound Incubation:
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Add the indoline probe at the desired concentration(s) and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis & Analysis:
-
At each time point, aspirate the compound solution and wash the cells thoroughly with ice-cold PBS to remove any extracellular probe.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol/water).
-
Collect the cell lysate and analyze the concentration of the indoline probe using a sensitive analytical method, such as LC-MS/MS.
-
-
Data Normalization: Quantify the total protein content in each lysate (e.g., using a BCA assay) and normalize the intracellular probe concentration to the amount of protein (e.g., pmol/mg protein).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that specifically measures passive membrane permeability.[1][15] It's an excellent first screen to understand a probe's intrinsic ability to cross a lipid membrane without the complication of active transport.[16]
Objective: To determine the passive permeability coefficient (Pe) of a probe.
Methodology:
-
Membrane Preparation: A filter plate with 96 wells (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup:
-
The donor plate is placed into a 96-well acceptor plate containing buffer.
-
The indoline probe solution is added to the donor wells.
-
-
Incubation: The entire "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the probe to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.
-
Analysis: The concentration of the probe is measured in both the donor and acceptor wells, as well as in a reference well, using UV-Vis spectroscopy or LC-MS.
-
Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.
Protocol 3: Caco-2 Cell Permeability Assay
This is a more complex, cell-based assay that provides a comprehensive assessment of both passive diffusion and active transport.[3][17] Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer that mimics the human intestinal epithelium, expressing various transporters, including efflux pumps.[1][18]
Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of a probe.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® plates and cultured for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[2]
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the dosing solution containing the indoline probe to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
In a separate set of wells, perform the reverse experiment by adding the probe to the basolateral chamber and sampling from the apical chamber. This measures the rate of efflux.
-
-
Incubation & Analysis: Incubate the plates at 37°C. At set time points, take samples from the receiver chamber and analyze the probe concentration by LC-MS/MS.
-
Calculation:
-
The apparent permeability (Papp) is calculated for both A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests the probe is a substrate of active efflux.[2]
-
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
- Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Books.
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Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research, 16(9), 195. Retrieved from [Link]
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BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Retrieved from [Link]
-
ACS Publications. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University. Retrieved from [Link]
-
Pharmaron. (n.d.). Permeability. Pharmaron. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
MDPI. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Retrieved from [Link]
-
ResearchGate. (2025). Indolizino[3,2- c ]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. Retrieved from [Link]
-
PubMed. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Retrieved from [Link]
-
Scilit. (n.d.). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]
-
PMC. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Cell Permeability of Pulchelloside I. Benchchem.
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SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
-
PMC. (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Center for Biotechnology Information. Retrieved from [Link]
-
American Society for Microbiology. (2024). Efflux impacts intracellular accumulation only in actively growing bacterial cells. Retrieved from [Link]
-
PMC. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]
-
ResearchGate. (n.d.). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Retrieved from [Link]
-
Wipf Group. (2017). Predicting a Drug's Membrane Permeability. Retrieved from [Link]
-
PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Retrieved from [Link]
-
University of Birmingham's Research Portal. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Computational Models for the Prediction of Intestinal Membrane Permeability. Retrieved from [Link]
-
PubMed. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole decreases membrane permeability. (A) and (B) Changes in ΔpH.... Retrieved from [Link]
-
PMC. (n.d.). Indole prevents Escherichia coli cell division by modulating membrane potential. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Indole prevents Escherichia coli cell division by modulating membrane potential. Retrieved from [Link]
-
Frontiers. (2017). Indole-Induced Activities of β-Lactamase and Efflux Pump Confer Ampicillin Resistance in Pseudomonas putida KT2440. Retrieved from [Link]
-
PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. Retrieved from [Link]
-
ScienceDirect. (n.d.). Advances in design of cell-permeable fluorescent probe for applications in live cell imaging. Retrieved from [Link]
-
PMC. (n.d.). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enhancing paracellular and transcellular permeability using nanotechnological approaches for the treatment of brain and retinal diseases. In Nanoscale Horizons. Retrieved from [Link]
-
MDPI. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
-
bioRxiv. (2024). A Cell-Permeable Fluorescent Probe Reveals Temporally Diverse PI(4,5)P2 Dynamics Evoked by Distinct GPCR Agonists in Neurons. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
Introduction
In the landscape of modern drug discovery, heterocyclic compounds containing pyrazole and indoline scaffolds are of significant interest due to their wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline represents a novel molecular architecture combining these two valuable pharmacophores through a sulfonyl linker. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of such molecular structures in solution.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline. As experimental data for this specific molecule is not publicly available, this guide presents a predicted NMR profile based on established chemical shift principles and data from structurally related analogues. We will compare this predicted data with the experimental NMR data of its core fragments—indoline and a representative N-sulfonylated pyrazole—to provide a robust framework for its characterization. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data for this class of compounds is presented, underscoring the rationale behind key experimental parameters.
Predicted NMR Profile of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
The structure of the target compound, with atom numbering for NMR assignment, is shown below. The sulfonyl group, being strongly electron-withdrawing, is expected to significantly influence the chemical shifts of adjacent protons and carbons on both the indoline and pyrazole rings.
Caption: Structure of the Indoline comparator.
Table 3: Experimental NMR Data for Indoline (in CDCl₃) [3][4]
| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| H-N1 | ~3.64 (br s) | - |
| H-7 | ~6.61 (d) | 110.1 |
| H-4 | ~6.69 (t) | 118.5 |
| H-6 | ~6.98 (d) | 124.5 |
| H-5 | ~7.08 (t) | 127.3 |
| H-2 | ~3.49 (t) | 47.3 |
| H-3 | ~3.00 (t) | 30.5 |
| C-7a | - | 151.0 |
| C-3a | - | 129.8 |
Comparison Insights: The most significant predicted changes in our target molecule compared to indoline are the downfield shifts of H-2 and the aromatic protons, particularly H-7. This is a direct consequence of the decreased electron density on the indoline nitrogen due to the attached SO₂ group, which is then relayed through the sigma and pi systems of the molecule.
Comparator 2: 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole
This compound is an excellent model for the pyrazole-sulfonyl portion of our target molecule. It allows us to observe the effect of an N-sulfonyl group on the 3,5-dimethylpyrazole system, although it should be noted that our target has a C-sulfonyl linkage.
Sources
Mass spectrometry fragmentation patterns of indoline sulfonamides
Title: Advanced Characterization of Indoline Sulfonamides: MS/MS Fragmentation & Protocol Guide
Executive Summary
Indoline sulfonamides represent a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents (e.g., tubulin polymerization inhibitors) and carbonic anhydrase inhibitors. Their structural core combines the metabolic stability of the sulfonamide moiety with the dihydro-aromatic properties of the indoline ring.
For the analytical scientist, these compounds present a unique challenge: distinguishing the saturated indoline core from its oxidized indole analog and characterizing the labile sulfonamide bond. This guide objectively compares fragmentation behaviors using Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) architectures and provides a self-validating protocol for their structural elucidation.
Part 1: Structural Dynamics & Ionization
The mass spectrometric behavior of indoline sulfonamides is governed by the basicity of the nitrogen atoms and the stability of the S-N bond.
Ionization Preference (ESI+)
Unlike simple arylsulfonamides,
-
The Indoline Nitrogen: Typically the site of sulfonylation. The electron-withdrawing sulfonyl group (
) significantly reduces the basicity of this nitrogen, making it less likely to retain the proton in the gas phase compared to a free amine. -
The Sulfonamide Oxygen: In ESI(+), protonation often occurs on the sulfonyl oxygen or the sulfonamide nitrogen (if secondary), leading to the
precursor.
Expert Insight: In our experience, APCI (Atmospheric Pressure Chemical Ionization) can sometimes induce thermal degradation of the S-N bond prior to detection. Therefore, ESI (Electrospray Ionization) is the preferred interface, utilizing a "soft" desolvation gas temperature (300°C–350°C) to preserve the molecular ion.
Part 2: Comparative Fragmentation Analysis
This section compares the two primary fragmentation regimes (CID vs. HCD) and the structural differentiation between Indoline and Indole derivatives.
Fragmentation Modes: CID vs. HCD
| Feature | CID (Collision Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) |
| Primary Mechanism | Resonant excitation; lower energy transfer. | Beam-type collision; higher energy deposition. |
| Key Fragments | Dominant S-N bond cleavage. High abundance of "survival" ions. | Richer low-mass spectrum. Promotes secondary fragmentation of the indoline ring. |
| Application | Quantification (MRM): Ideal for monitoring the stable | Structural Verification: Ideal for confirming the loss of |
Structural Differentiation: Indoline vs. Indole
A critical quality attribute in drug development is ensuring the indoline ring has not oxidized to indole.
-
Indoline Sulfonamides:
-
Diagnostic Ion:
118 ( ) or 119 ( ). -
Mechanism: Heterolytic cleavage of the S-N bond retains the charge on the indoline moiety due to the stability of the secondary carbocation equivalent.
-
-
Indole Sulfonamides:
-
Diagnostic Ion:
116 ( ). -
Mechanism: The aromatic stability of the indole ring makes the
116 ion highly abundant and resistant to further fragmentation.
-
Part 3: Mechanistic Pathways (The "Science")
The fragmentation of
Pathway A: Direct S-N Cleavage (The Quant Ion)
The most energetically favorable pathway is the direct cleavage of the S-N bond.
Pathway B: The Sulfonyl Rearrangement (
Part 4: Visualization of Pathways
The following diagram illustrates the competing fragmentation pathways for a generic
Figure 1: Competing fragmentation pathways for N-sulfonyl indolines. The S-N cleavage is the primary quantification channel, while SO2 extrusion serves as a structural qualifier.
Part 5: Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "ramp" step ensures that the optimal Collision Energy (CE) is empirically determined for every new analogue.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Desolvation aid).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Indolines are moderately lipophilic; C18 provides adequate retention.
Step-by-Step Workflow
-
Infusion Tuning (The Validation Step):
-
Prepare a 1 µg/mL solution of the analyte in 50:50 A:B.
-
Infuse directly into the MS source at 10 µL/min.
-
Critical Check: Verify the presence of the
peak. If is dominant, increase Formic Acid concentration or switch to Ammonium Formate buffer.
-
-
CE Ramping (Energy Resolved MS):
-
Do not select a single CE. Acquire spectra at 10, 20, 30, and 40 eV.
-
Logic: Low CE (10-20 eV) will maximize the Indoline diagnostic ion (S-N cleavage). High CE (40 eV) will reveal the Structure of the R-group (fragmentation of the sulfonyl substituent).
-
-
Diagnostic Check:
-
Look for the Neutral Loss of 64 Da . If this is absent, the compound may not be a sulfonamide (check for amide isosteres).
-
Look for m/z 118/119 . Presence confirms the intact indoline ring.
-
Workflow Diagram
Figure 2: Self-validating method development workflow. The "Adduct Check" loop prevents poor fragmentation efficiency caused by sodiated ions.
Part 6: Diagnostic Ion Summary
| Ion Identity | Mass Shift / m/z | Significance |
| Parent | Molecular Weight confirmation. | |
| Indoline Core | Primary Quant Ion. Confirms the dihydro-indole scaffold. | |
| Indole Artifact | Indicates oxidation (sample degradation) or incorrect synthesis. | |
| Sulfonyl Cleavage | Varies by R-group.[1] Confirms the sulfonyl substituent. | |
| Rearrangement | Loss of | |
| Aniline Derivative | Common if the R-group is a simple phenyl ring (sulfanilamide type). |
References
-
Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. [Link]
-
Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]
-
NIST Chemistry WebBook. "Indoline and Sulfonamide Mass Spectra." National Institute of Standards and Technology. [Link]
-
Jiang, P., et al. (2019). "Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn and ESI-Q-TOF-MS/MS." Journal of Mass Spectrometry. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary: The "Precautionary Principle"
Compound Identity: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline Classification: Novel Sulfonamide-Indoline Hybrid / Pharmaceutical Intermediate.
Operational Reality: As a specific Safety Data Sheet (SDS) for this exact conjugated molecule is likely unavailable in public chemical registries, you must apply Analogous Hazard Analysis . This protocol derives safety measures from the compound's reactive precursors: 3,5-dimethylpyrazole-4-sulfonyl chloride (Corrosive/Sensitizer) and Indoline (Irritant/Toxic).
Core Directive: Treat this compound as a Potent Bioactive Agent with unknown chronic toxicity. It is likely designed as a kinase inhibitor or antiproliferative agent; therefore, exposure control must prevent not just acute irritation, but potential systemic biological modulation.
Risk Assessment & Hazard Prediction
The following hazard profile is synthesized from the structural moieties (Pharmacophore-based assessment).
| Hazard Category | Predicted Classification | Source of Risk |
| Acute Toxicity | Category 4 (Harmful) | Indoline moiety is known to be harmful if swallowed. |
| Skin/Eye Corrosion | Category 2 (Irritant) | Sulfonamide derivatives often retain irritant properties of their precursors. |
| Sensitization | High Potential | Sulfonamide groups are known structural alerts for skin/respiratory sensitization. |
| Bioactivity | Unknown/High | Structure resembles known kinase inhibitors (e.g., Pazopanib intermediates). Assume target-organ toxicity.[1][2] |
| Physical State | Solid (Powder/Crystal) | High risk of aerosolization during weighing. |
Personal Protective Equipment (PPE) Matrix
Philosophy: The PPE selected below is not just for the solid compound, but for the solvents (DCM, DMSO) inevitably used to dissolve it.
Tier 1: Standard Bench Scale (<100 mg)
| Zone | Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Fine powders can bypass side-shields; goggles seal the orbital area against dust and accidental splashes during solubilization. |
| Respiratory | Fume Hood (Primary) | Mandatory. Do not handle on an open bench. If outside a hood, an N95/P100 respirator is required. |
| Dermal (Hand) | Double Nitrile Gloves | Outer: 5 mil Nitrile (standard). Inner: 4 mil Nitrile (contrast color). Why? Indoline derivatives are often dissolved in Dichloromethane (DCM). DCM permeates standard nitrile in <5 mins. The double layer provides a "buffer time" to remove gloves upon splash. |
| Body | Lab Coat (High-Neck) | Must cover the suprasternal notch (neck) to prevent dust accumulation on skin. |
Tier 2: Scale-Up / Synthesis (>100 mg or Solution Handling)
-
Add: Butyl Rubber or Silver Shield® gloves (if handling bulk DCM solutions).
-
Add: Tyvek® sleeve covers (to bridge the gap between glove and lab coat).
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Operational Handling Protocol
This workflow is designed to minimize static charge (scattering powder) and aerosol inhalation .
Step 1: Preparation
-
Static Control: Use an antistatic gun or wipe on the weighing boat and spatula. Pyrazole sulfonamides are often fluffy, electrostatic solids.
-
Barrier Setup: Place a secondary containment tray (spill tray) inside the fume hood. Line it with an absorbent, plastic-backed pad.
Step 2: Weighing & Solubilization
-
Transfer: Do not pour from the source bottle. Use a micro-spatula.
-
Solvent Addition:
-
Note: This compound is hydrophobic. It will likely require DMSO (Dimethyl sulfoxide) or DMF for stock solutions, or DCM (Dichloromethane) for synthesis.
-
Procedure: Add solvent slowly down the side of the vial. Do not squirt directly onto the powder to avoid "puffing" (aerosol generation).
-
-
Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.
Step 3: Cleanup[2][3]
-
Wipe Down: Wipe the balance area and spatula with a wet paper towel (solvent-soaked) immediately after use.
-
Doffing: Remove outer gloves inside the hood. Dispose of them as solid hazardous waste.
Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT use a brush/dustpan (generates dust).
-
Wet Wipe Method: Cover the powder with a paper towel dampened with ethanol or water.
-
Scoop: Scoop up the wet towel and powder together. Place in a sealed bag.
First Aid
-
Eye Contact: Flush for 15 minutes minimum.[1][3][4][5][6] The sulfonamide moiety can cause delayed irritation; do not stop flushing early even if pain subsides.
-
Skin Contact: Wash with soap and water.[1][7][3][4][5][6][8] Do not use alcohol to wash skin; it may increase the transdermal absorption of the indoline ring.
Disposal Plan
-
Waste Stream: Segregate as "Hazardous Organic Waste - Toxic/Irritant" .
-
Labeling: Clearly mark the waste tag with "Sulfonamide Derivative - Potential Sensitizer."
Visualization: Emergency Workflow
Figure 2: Immediate response workflow for exposure incidents.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 548613: 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (Precursor Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
